Cyclohexanehexanol
Overview
Description
Cyclohexanehexanol, also known as hexahydroxycyclohexane, is an organic compound with the molecular formula C12H24O. It is a derivative of cyclohexane, where six hydroxyl groups replace hydrogen atoms. This compound is a colorless, viscous liquid with a camphor-like odor and is known for its hygroscopic nature.
Mechanism of Action
Target of Action
Cyclohexanehexanol, also known as 6-cyclohexylhexan-1-ol, primarily targets the Alcohol dehydrogenase 1B in humans . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It’s known that alcohol dehydrogenase 1b catalyzes the oxidation of alcohols to aldehydes and ketones, which may suggest that this compound could be metabolized in a similar manner .
Biochemical Pathways
It’s known that cyclohexanol, a related compound, is involved in the liquid-phase oxidation of cyclohexane . In this process, cyclohexyl hydroperoxide is formed and decomposes via various reactions to form alcohol and ketone . It’s plausible that this compound might be involved in similar biochemical pathways.
Result of Action
Given its potential interaction with alcohol dehydrogenase 1b, it may influence the metabolism of alcohols in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanehexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol, where phenol is subjected to hydrogen gas in the presence of a catalyst such as nickel or palladium. This process yields cyclohexanol, which can then be further hydroxylated to produce this compound.
Another method involves the oxidation of cyclohexane using air and cobalt catalysts. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and further processed to obtain this compound.
Industrial Production Methods
In an industrial setting, this compound is typically produced through the oxidation of cyclohexane in the presence of cobalt and manganese salts as catalysts. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanehexanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form cyclohexanone and further to adipic acid, which is a precursor for nylon production.
Reduction: It can be reduced to cyclohexane by using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas with nickel or palladium catalysts is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substituting hydroxyl groups.
Major Products
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexanehexanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: this compound is used in the production of nylon, resins, and plasticizers. It also serves as a solvent in various industrial applications.
Comparison with Similar Compounds
Cyclohexanehexanol can be compared with other similar compounds such as cyclohexanol, cyclohexanone, and cyclohexane.
Cyclohexanol: A secondary alcohol with one hydroxyl group, used primarily as a precursor to nylon.
Cyclohexanone: A ketone derived from cyclohexanol, also used in nylon production.
Cyclohexane: A simple hydrocarbon, used as a solvent and in the production of other chemicals.
This compound is unique due to its multiple hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
6-cyclohexylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12-13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWKSFRBHIWJSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195874 | |
Record name | 6-Cyclohexanehexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-58-9 | |
Record name | 6-Cyclohexanehexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanehexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Cyclohexanehexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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